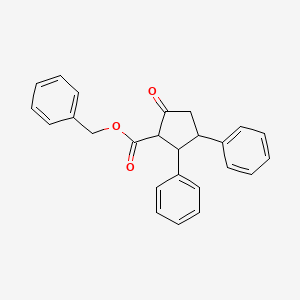
1,3-Dimethyl-5-aminoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-aminoindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and amino groups to the indole structure can enhance its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-aminoindole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dimethylindole with nitrobenzene in the presence of a reducing agent can yield this compound . Another method involves the use of nitrile oxide cycloaddition followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-aminoindole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-aminoindole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-aminoindole involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylindole: Lacks the amino group, resulting in different chemical and biological properties.
5-Aminoindole: Lacks the methyl groups, affecting its reactivity and biological activity.
1,3-Dimethyl-2-aminoindole: Similar structure but with the amino group at a different position, leading to distinct properties.
Uniqueness
1,3-Dimethyl-5-aminoindole is unique due to the presence of both methyl and amino groups, which enhance its reactivity and biological activity. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
888216-49-7 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
1,3-dimethylindol-5-amine |
InChI |
InChI=1S/C10H12N2/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
IQDKNHLHCXFWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
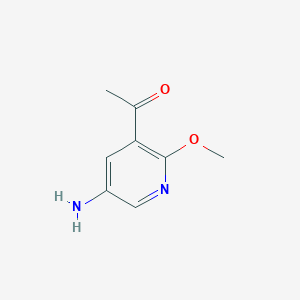

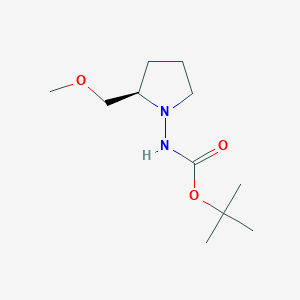


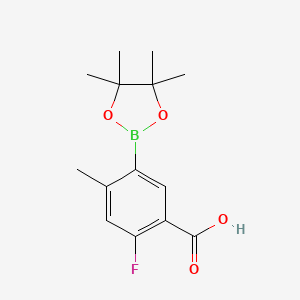
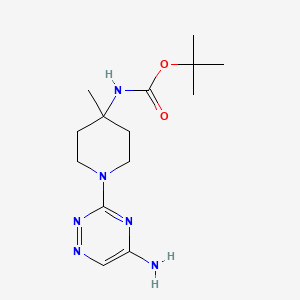

![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)
![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
